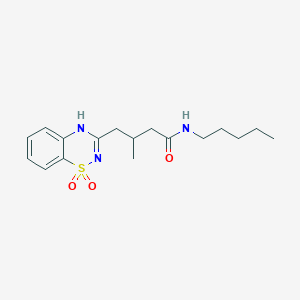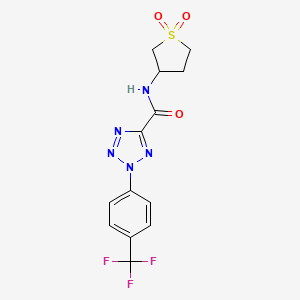
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H12F3N5O3S and its molecular weight is 375.33. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Processes
Research demonstrates diverse methods for synthesizing compounds related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide. For instance, a study by Talupur, Satheesh, and Chandrasekhar (2021) details the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides. This complex process involved multiple steps of condensation and hydrolysis, starting from 2-cyano acetamide and 1,4-dithiane-2,5-diol, leading to the synthesis of the final target molecules characterized by various spectroscopic methods (Talupur, Satheesh, & Chandrasekhar, 2021).
Microwave-Assisted Synthesis
A rapid microwave-assisted synthesis method was described by Hu, Wang, Zhou, and Xu (2011) for N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide, showcasing the compound's bacteriocidal, pesticidal, herbicidal, and antimicrobial activities. This method provides a quicker alternative to conventional synthesis techniques, emphasizing the compound's potential in various biological applications (Hu, Wang, Zhou, & Xu, 2011).
Crystal Structure and Properties
Crystal Structure Analysis
The study of crystal structures provides insights into the molecular arrangement and potential applications of these compounds. For instance, Prabhuswamy, Kumara, Pavithra, Kumar, and Lokanath (2016) synthesized and analyzed the crystal structure of a compound closely related to the target compound, providing valuable data on its molecular and crystal structure through X-ray diffraction studies (Prabhuswamy et al., 2016).
Structural Stability and Analysis
Zhong, Hu, Xia, Jiang, and Chen (2010) synthesized derivatives from diflunisal, confirming their structures and analyzing the packing stability through single-crystal X-ray diffraction. This research highlights the structural integrity and potential interactions within the compound's framework, shedding light on its stability and potential applications (Zhong et al., 2010).
Chemical Properties and Applications
Chemical Modifications and Applications
The modifications of the chemical structure can significantly impact the properties and applications of a compound. Liao, Chen, Li, Chen, Zhuang, Lin, and Huang (2013) explored the effects of substituents on the structural topologies and nonlinear optical properties of coordination networks derived from tetrazole-yl acylamide tectons. Such studies are crucial for tailoring the compound for specific applications, like in optical devices or materials science (Liao et al., 2013).
Energetic Materials and Thermal Properties
Compounds similar to the target compound have been investigated for their potential as energetic materials. Qin, Li, Zhang, and Zhang (2016) synthesized and characterized a nitrogen-rich energetic compound, analyzing its thermal stability, density, and detonation properties. Such research indicates the potential of related compounds in applications requiring high-energy materials or specific thermal properties (Qin, Li, Zhang, & Zhang, 2016).
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O3S/c14-13(15,16)8-1-3-10(4-2-8)21-19-11(18-20-21)12(22)17-9-5-6-25(23,24)7-9/h1-4,9H,5-7H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOVHCZPRFZWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

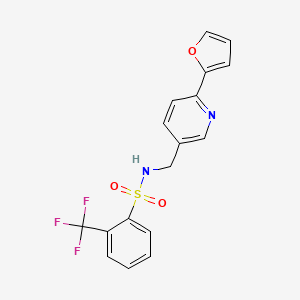
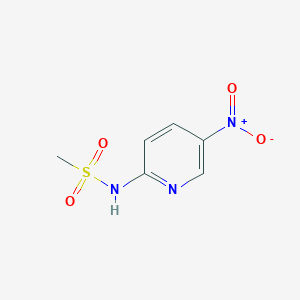
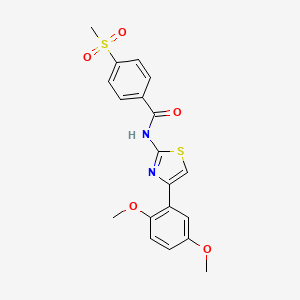
![Methyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2631430.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2631431.png)

![Tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate](/img/structure/B2631433.png)
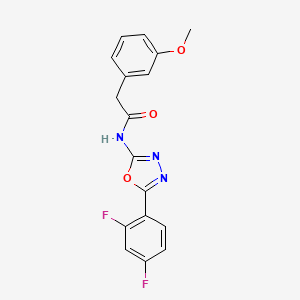
![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2631437.png)
![1-(benzo[d]oxazol-2-yl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2631438.png)
![N-(2,4-difluorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2631439.png)

![5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2631442.png)
